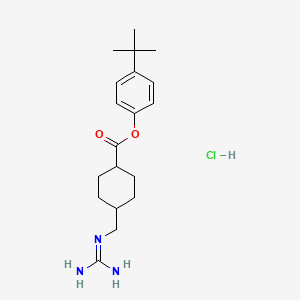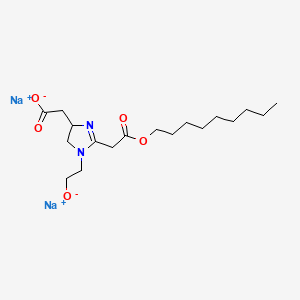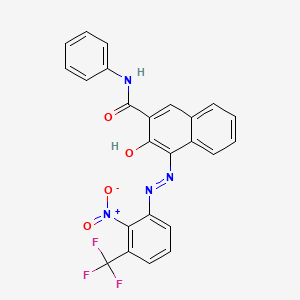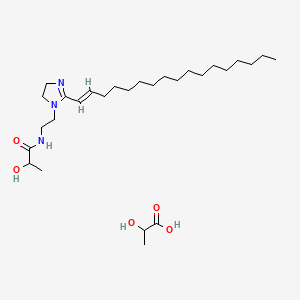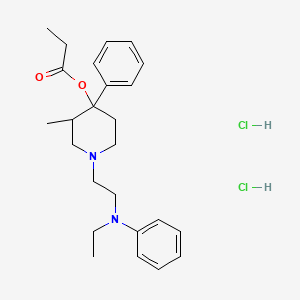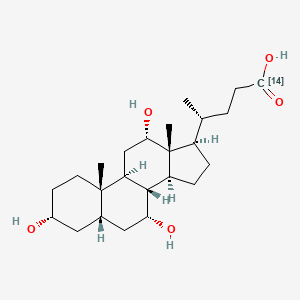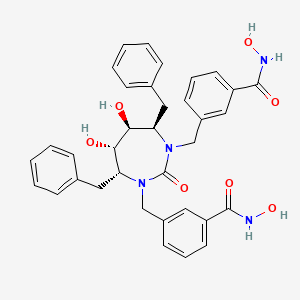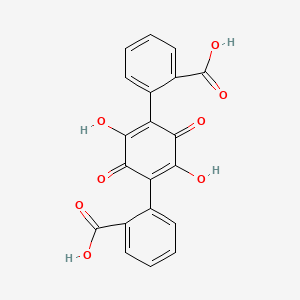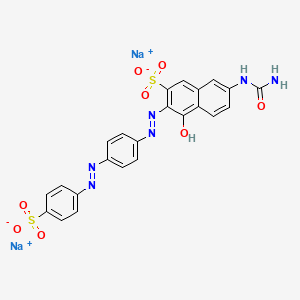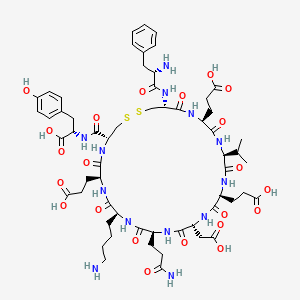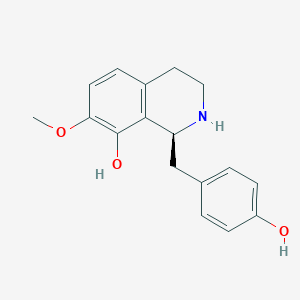
Norjuziphine, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norjuziphine, (S)- is a benzylisoquinoline alkaloid known for its presence in various plant species, particularly in the lotus flower (Nelumbo nucifera). This compound has garnered interest due to its potential biological activities, including melanogenesis inhibition, which makes it a subject of study in pharmacology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Norjuziphine, (S)- typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzylisoquinoline precursor.
Cyclization: The precursor undergoes cyclization under acidic or basic conditions to form the core structure of Norjuziphine.
Functional Group Modification: Various functional groups are introduced or modified through reactions such as methylation, hydroxylation, or acetylation.
Purification: The final product is purified using techniques like chromatography to obtain Norjuziphine, (S)- in its pure form.
Industrial Production Methods: Industrial production of Norjuziphine, (S)- may involve large-scale extraction from plant sources or synthetic routes optimized for high yield and purity. Techniques such as liquid-liquid extraction, crystallization, and advanced chromatographic methods are employed to ensure the compound’s quality and consistency.
Types of Reactions:
Oxidation: Norjuziphine, (S)- can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions, typically using hydrogenation or metal hydrides, can convert Norjuziphine, (S)- into its reduced forms, altering its biological activity.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the Norjuziphine structure, modifying its properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced alkaloid forms.
Substitution Products: Functionalized Norjuziphine derivatives with altered pharmacological properties.
Scientific Research Applications
Norjuziphine, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying benzylisoquinoline alkaloids and their chemical behavior.
Biology: Investigated for its role in plant metabolism and its effects on cellular processes.
Industry: Utilized in the development of cosmetic products aimed at skin lightening and pigmentation control.
Mechanism of Action
The mechanism of action of Norjuziphine, (S)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: Norjuziphine, (S)- primarily targets enzymes involved in melanin synthesis, such as tyrosinase.
Pathways: By inhibiting tyrosinase activity, Norjuziphine, (S)- reduces melanin production, leading to its melanogenesis inhibitory effect. This pathway is crucial for its potential use in treating hyperpigmentation.
Comparison with Similar Compounds
Norjuziphine, (S)- can be compared with other benzylisoquinoline alkaloids:
Nuciferine: Another alkaloid from Nelumbo nucifera, known for its sedative and anti-inflammatory properties.
Nornuciferine: Similar to Norjuziphine, (S)-, it also exhibits melanogenesis inhibitory activity but differs in its chemical structure and potency.
Armepavine: Known for its anti-inflammatory and analgesic effects, it shares a similar core structure but has different functional groups.
Uniqueness: Norjuziphine, (S)- stands out due to its specific inhibitory effect on melanogenesis, making it a valuable compound for research in skin pigmentation and related disorders .
Properties
CAS No. |
91928-30-2 |
|---|---|
Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
(1S)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol |
InChI |
InChI=1S/C17H19NO3/c1-21-15-7-4-12-8-9-18-14(16(12)17(15)20)10-11-2-5-13(19)6-3-11/h2-7,14,18-20H,8-10H2,1H3/t14-/m0/s1 |
InChI Key |
BXWMZVREXWPYKF-AWEZNQCLSA-N |
Isomeric SMILES |
COC1=C(C2=C(CCN[C@H]2CC3=CC=C(C=C3)O)C=C1)O |
Canonical SMILES |
COC1=C(C2=C(CCNC2CC3=CC=C(C=C3)O)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



